

Foreword: The Imperative of Solubility in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-m-Tolylamino-thiazol-4-one

Cat. No.: B1487017

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In the landscape of drug development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a paramount physicochemical parameter. It is the gatekeeper to bioavailability, the determinant of formulation strategies, and a critical factor influencing therapeutic efficacy.^[1] The thiazol-4-one scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets.^[2] This guide focuses on a specific derivative, **2-m-Tolylamino-thiazol-4-one**, providing a comprehensive technical overview of its solubility characteristics. Our objective is to move beyond mere data presentation and delve into the causality behind solubility phenomena, equipping researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust solubility assessments.

Physicochemical Profile of 2-m-Tolylamino-thiazol-4-one

Understanding the solubility of a compound begins with a thorough characterization of its fundamental physicochemical properties. These parameters provide a predictive framework for its behavior in various solvent systems. While extensive experimental data for this specific molecule is not publicly cataloged, we can infer a reliable profile based on its constituent parts and data from analogous structures.

Table 1: Key Physicochemical Properties of **2-m-Tolylamino-thiazol-4-one** and Related Analogs

Property	Predicted/Analogous Value	Significance in Drug Development & Solubility
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	Foundational for all subsequent calculations, including molecular weight and molarity.[3]
Molecular Weight	206.27 g/mol	Influences diffusion rates and is a key parameter in evaluating drug-likeness (e.g., Lipinski's Rule of Five).[4]
Structure	The tolyl group imparts lipophilicity, while the thiazol-4-one ring with its amino linkage contains polar elements, including hydrogen bond donors and acceptors, creating a complex solubility profile.	
pKa (Predicted)	Basic pKa (amino group) ~ 4-6; Acidic pKa (thiazolone proton) ~ 8-10	The presence of both acidic and basic centers means the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on pH.[5]
logP (Predicted)	2.0 - 3.0	A positive logP value indicates a preference for a lipid (octanol) environment over an aqueous one, suggesting low intrinsic water solubility. This is a critical predictor of membrane permeability and aqueous solubility challenges.
Melting Point (°C)	>200 °C (based on analogs)[6]	A high melting point often correlates with strong crystal lattice energy, which must be

overcome by solvent-solute interactions for dissolution to occur, potentially leading to lower solubility.

The Theoretical Underpinnings of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay of forces: the energy required to break the solute-solute and solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions.[7]

Solvent Polarity and the "Like Dissolves Like" Principle

The polarity of both the solute (**2-m-Tolylamino-thiazol-4-one**) and the solvent is the primary determinant of solubility.[8]

- Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.
- Non-Polar Solvents (e.g., toluene, cyclohexane) dissolve non-polar solutes via weaker van der Waals forces.
- **2-m-Tolylamino-thiazol-4-one** possesses both a non-polar aromatic ring (m-tolyl) and polar functional groups (amine, amide, thioether). This amphiphilic nature suggests it will exhibit limited solubility in highly polar (water) and very non-polar (cyclohexane) solvents, with optimal solubility likely found in semi-polar solvents or solvent mixtures.[8]

The Critical Role of pH

For ionizable compounds, pH is arguably the most powerful lever to modify aqueous solubility. [9] The solubility of an acid increases at pH values above its pKa, while the solubility of a base increases at pH values below its pKa.[5] For **2-m-Tolylamino-thiazol-4-one**, which is amphoteric:

- In acidic media (pH < pKa of the amino group): The amino group becomes protonated (cationic), which should dramatically increase its solubility in aqueous buffers.

- In alkaline media ($\text{pH} > \text{pK}_a$ of the thiazolone proton): The thiazolone ring can be deprotonated (anionic), which should also enhance aqueous solubility.
- At its isoelectric point: The compound will exist predominantly as a neutral species, exhibiting its minimum aqueous solubility, often referred to as its intrinsic solubility.

Anticipated Solubility Profile of 2-m-Tolylamino-thiazol-4-one

Based on the physicochemical properties and theoretical principles, we can construct an anticipated solubility profile. This serves as a hypothesis to be confirmed by experimental determination.

Table 2: Predicted Solubility of **2-m-Tolylamino-thiazol-4-one** in Common Laboratory Solvents

Solvent Class	Solvent	Dielectric Constant (20°C)	Predicted Solubility	Rationale & Causality
Aqueous	Water (pH ~7)	80.1	Very Poorly Soluble	The molecule's significant lipophilic character (tolyl group) and strong crystal lattice energy likely dominate over the polar groups, leading to unfavorable energetics for dissolution in neutral water. ^[10]
0.1 M HCl (pH 1)	~80	Moderately Soluble	Protonation of the amino group will form a salt, disrupting the crystal lattice and enabling strong ionic interactions with water.	
0.1 M NaOH (pH 13)	~80	Soluble	Deprotonation of the thiazolone ring will form a salt, enhancing solubility through ion-dipole interactions.	
Polar Protic	Methanol	32.7	Soluble	Methanol is a good hydrogen bond donor and

acceptor and has a lower polarity than water, making it effective at solvating both the polar and non-polar regions of the molecule.[\[11\]](#)

Ethanol	24.6	Soluble	Similar to methanol, but its slightly lower polarity may further improve solvation of the lipophilic tolyl group.
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Polar Aprotic	DMSO	46.7	Very Soluble	DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattices and solvating a wide range of compounds. It is often used to create high-concentration stock solutions. [5]
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Acetonitrile	37.5	Sparingly Soluble	While polar, acetonitrile is a weaker hydrogen bond acceptor
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				than DMSO, which may limit its ability to effectively solvate the hydrogen bond-donating amino group.[12]
Acetone	20.7	Moderately Soluble		Its polarity is intermediate, allowing it to bridge the gap between polar and non-polar characteristics of the solute.
Slightly Polar	Dichloromethane (DCM)	9.1	Sparingly to Moderately Soluble	DCM can interact with the lipophilic portions of the molecule but lacks the hydrogen bonding capability to effectively solvate the polar functionalities.
Ethyl Acetate	6.0	Sparingly Soluble		Similar to DCM, its ability to dissolve the compound is limited by its low polarity and lack of hydrogen bonding.

Non-Polar	Toluene	2.4	Very Poorly Soluble	Toluene lacks the polarity required to overcome the crystal lattice energy and interact favorably with the polar groups of the thiazolone ring.
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Experimental Protocols for Solubility Determination

Rigorous and reproducible experimental design is the cornerstone of trustworthy solubility data. The two most common and valuable types of solubility measurements are Thermodynamic (Equilibrium) and Kinetic.

Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

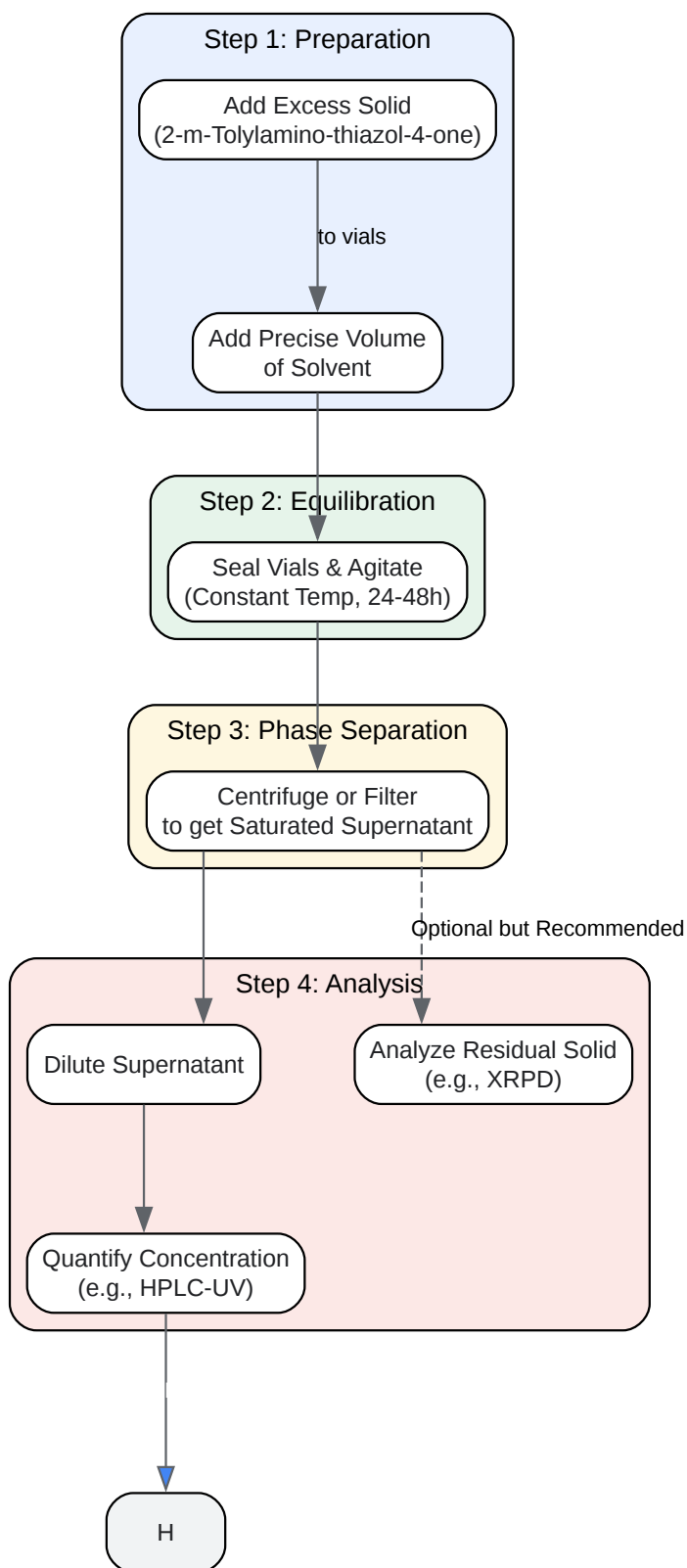
The shake-flask method is the gold-standard for determining the true equilibrium solubility of a compound.^[13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **2-m-Tolylamino-thiazol-4-one** to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.^[13]
- **Solvent Addition:** Add a precise volume of the desired pre-conditioned solvent (e.g., pH 7.4 buffer, ethanol) to each vial.
- **Equilibration:** Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is crucial to verify that the equilibration time

is sufficient by testing multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[\[14\]](#)

- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase. This is a critical step and can be achieved by:
 - Centrifugation: Pellet the excess solid.
 - Filtration: Use a low-binding filter (e.g., PVDF) to separate the solution. Care must be taken to avoid adsorption of the compound onto the filter material.[\[15\]](#)
- Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and determine the concentration of **2-m-Tolylamino-thiazol-4-one** using a validated analytical method, most commonly HPLC-UV.[\[16\]](#)
- Solid Phase Analysis: After the experiment, it is best practice to recover the remaining solid and analyze it (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the experiment.[\[15\]](#)



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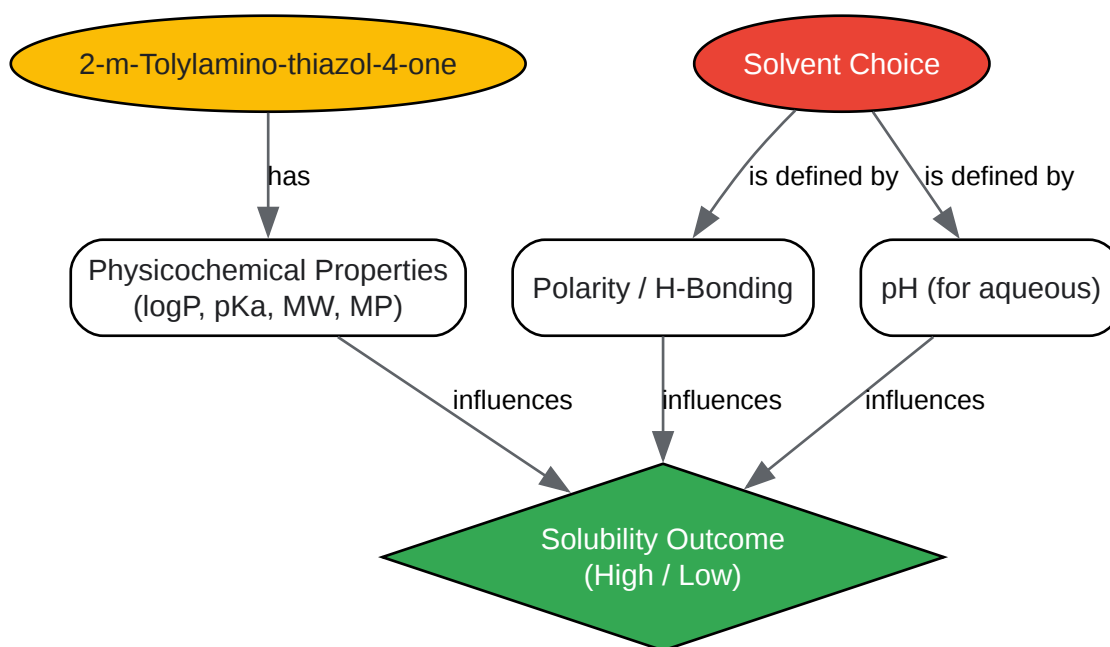
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Protocol: High-Throughput Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution. It typically yields a higher value than equilibrium solubility but is invaluable for ranking compounds.[\[17\]](#)

Step-by-Step Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of **2-m-Tolylamino-thiazol-4-one** in 100% DMSO (e.g., 10 or 20 mM).[\[5\]](#)
- **Dilution:** Using a liquid handler, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., pH 7.4 PBS) in a microplate well. This creates a supersaturated solution, as the compound is poorly soluble in the resulting mixed solvent system.
- **Incubation:** Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
- **Detection:** Measure the amount of compound that has precipitated. This is commonly done via:
 - **Nephelometry:** Measures light scattering caused by suspended particles (precipitate).[\[1\]](#)
 - **Filtration/Quantification:** The plate is filtered, and the concentration of the compound remaining in the filtrate is determined by HPLC-UV or UV plate reader.[\[5\]](#)



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Caption: Logical Relationship Between Compound Properties, Solvent Choice, and Solubility.

Conclusion and Forward Outlook

The solubility of **2-m-Tolylamino-thiazol-4-one**, like any drug candidate, is not a single value but a complex profile dependent on its intrinsic properties and external conditions. Based on its structure, it is predicted to be a poorly water-soluble compound whose aqueous solubility can be significantly modulated by pH. Good solubility is anticipated in polar organic solvents like methanol and DMSO. This guide provides the theoretical framework and robust, validated protocols necessary for the accurate determination of this critical parameter. The experimental data derived from these methods will be indispensable for guiding formulation development, interpreting biological assay results, and ultimately determining the therapeutic potential of this promising thiazol-4-one derivative.

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